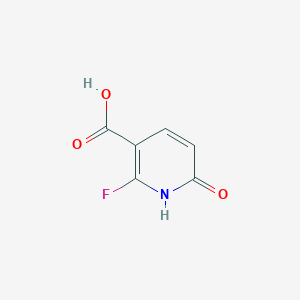

2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-fluoro-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUPBAIIOBVDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801218004 | |

| Record name | 2-Fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227594-56-0 | |

| Record name | 2-Fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine with water at high temperatures (100-180°C) for 24-72 hours. This reaction yields white sheet-shaped crystals of the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of environmentally friendly solvents and high-yield reactions. The hydrothermal method mentioned above is favored due to its simplicity, high yield (over 80%), and the stability of the resulting crystals .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Pharmaceutical Development

2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is being investigated for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds suggests it may possess antimicrobial and anti-inflammatory properties.

Case Study : A study published in a peer-reviewed journal examined the compound's efficacy against certain bacterial strains. The results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This finding positions it as a candidate for further development in antibiotic therapies.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives that may have enhanced biological activities.

Research Insight : Researchers have utilized 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid in the synthesis of novel heterocyclic compounds. These derivatives were tested for their pharmacological properties, revealing promising results in terms of potency and selectivity.

Agrochemical Applications

The compound has potential applications in agrochemicals, particularly in the development of herbicides and pesticides. Its fluorinated structure may enhance the biological activity of agrochemical formulations.

Case Study : Recent agricultural studies demonstrated that formulations containing this compound showed improved efficacy in controlling specific weed species compared to traditional herbicides. This suggests its potential role in sustainable agriculture practices.

Data Tables

Mechanism of Action

The mechanism of action of 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit or activate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic Acid and Analogous Compounds

Substituent Effects on Physicochemical Properties

- Fluorine vs. In contrast, the methyl group () is electron-donating, reducing polarity and possibly increasing lipophilicity.

- Bromine vs. Fluorine : Bromination at C5 () increases molecular weight (230.03 vs. ~157.10) and steric bulk, which may hinder binding in enzyme active sites but improve halogen bonding.

- Phenyl vs. Alkyl : The phenyl group at N1 () significantly increases hydrophobicity (MW 215.20) and is associated with metabolite formation in pharmaceuticals like Pirfenidone.

Biological Activity

2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS Number: 1227594-56-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiviral, antibacterial, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure

The compound features a dihydropyridine core with a fluoro substituent and a carboxylic acid group, which are critical for its biological activity. The molecular formula is .

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives of 1,6-dihydropyridine. For instance, compounds containing the dihydropyridine structure have been shown to exhibit activity against various viruses. Notably, modifications at specific positions can enhance their efficacy as neuraminidase inhibitors, which are crucial in treating viral infections like influenza.

Antibacterial Activity

The introduction of electron-withdrawing groups such as fluorine has been associated with increased antimicrobial activity. Studies indicate that 2-fluoro derivatives can enhance the inhibition of bacterial growth by affecting the permeability of bacterial membranes.

| Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 2-Fluoro-6-oxo... | E. coli | 32 µg/mL | |

| Other derivatives | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer properties of 2-fluoro-6-oxo-1,6-dihydropyridine derivatives have also been investigated. These compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents.

The biological activities of 2-fluoro-6-oxo-1,6-dihydropyridine derivatives can be attributed to their ability to interact with specific biological targets:

- Antiviral Mechanism : These compounds may inhibit viral replication by interfering with key enzymes such as neuraminidase.

- Antibacterial Mechanism : The presence of a fluoro group enhances membrane permeability and disrupts bacterial cell wall synthesis.

- Anticancer Mechanism : The compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies illustrate the efficacy of these compounds in preclinical models:

- Study on Antiviral Activity : A study involving Vero cells infected with HSV-1 demonstrated that derivatives of dihydropyridine significantly reduced viral load when administered at specific concentrations.

- Antibacterial Study : In vivo studies on mice showed that treatment with 2-fluoro derivatives resulted in a marked decrease in bacterial counts in infected tissues.

- Cancer Treatment Trials : In vitro assays revealed that certain derivatives led to a significant reduction in cell viability in human cancer cell lines, suggesting their potential as chemotherapeutic agents.

Q & A

Q. What are the established synthetic routes for 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves fluorination of a pyridine precursor followed by oxidation and functionalization. For example:

- Step 1 : Start with a 2-fluoropyridine derivative (e.g., 2-fluoronicotinic acid) as a precursor (analogous to fluorinated pyridinecarboxylic acids in ).

- Step 2 : Introduce the 6-oxo-1,6-dihydropyridine moiety via controlled oxidation or hydrolysis of esters (e.g., ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrolysis, as in ).

- Step 3 : Purify via recrystallization or chromatography, referencing purity standards from similar compounds ().

Key challenges include regioselective fluorination and avoiding over-oxidation.

Q. How can the structural identity of this compound be validated?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve the crystal structure (as demonstrated for 3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid in ).

- NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm substituent positions, referencing chemical shifts of related fluorinated pyridines ().

- Mass spectrometry (HRMS or LC-MS) to verify molecular weight and fragmentation patterns ().

Q. What pharmacological activities are reported for structurally related dihydropyridine derivatives?

- Methodological Answer :

- AP-1 pathway inhibition : Analogues like Nudifloric Acid (1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) block AP-1-mediated luciferase activity ().

- Anti-inflammatory effects : Assess via TNF-α/IL-6 suppression assays in macrophage models ().

- Metabolite studies : Monitor metabolites like 6-oxo-1,6-dihydropyridine-3-carboxylic acid for cardiovascular risk associations ().

Advanced Research Questions

Q. How does fluorination at position 2 influence reactivity and bioactivity compared to other substituents?

- Methodological Answer :

- Synthetic Reactivity : Fluorine’s electronegativity alters ring electronics, affecting nucleophilic/electrophilic substitution (compare with chloro/bromo derivatives in ).

- Bioactivity : Perform SAR studies by replacing fluorine with methyl (), phenyl (), or trifluoromethyl () groups. Use luciferase reporter assays () or surface plasmon resonance (SPR) to compare binding affinities.

Q. What advanced analytical methods are recommended for purity and stability assessment?

- Methodological Answer :

- HPLC-PDA/MS : Detect impurities in synthetic batches (e.g., residual esters or fluorination byproducts, as in ).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, referencing decomposition profiles of 6-oxo-1,6-dihydropyridine derivatives ().

- Stability Studies : Store under inert conditions () and monitor degradation via NMR or FTIR over time.

Q. How to design structure-activity relationship (SAR) studies for AP-1 inhibition?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with substituents at positions 1 (e.g., phenyl in ), 2 (fluoro vs. chloro in ), and 6 (oxo vs. thioxo in ).

- In vitro Assays : Use AP-1-driven reporter cell lines (e.g., HEK293T transfected with AP-1-luciferase) and measure IC₅₀ values ().

- Computational Modeling : Dock compounds into AP-1’s DNA-binding domain (e.g., using AutoDock Vina) to predict binding modes.

Q. What are the challenges in crystallizing 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO or DMF) based on crystallization protocols for 3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid ().

- Temperature Control : Gradual cooling from supersaturated solutions to avoid amorphous precipitates.

- Co-crystallization : Explore salt forms (e.g., sodium salts in ) to improve crystal lattice stability.

Q. How to resolve contradictions in reported bioactivities of dihydropyridine derivatives?

- Methodological Answer :

- Model Comparison : Re-evaluate anti-inflammatory () vs. pro-inflammatory metabolite effects () using identical cell lines (e.g., THP-1 macrophages).

- Dose-Response Analysis : Test compounds at physiologically relevant concentrations (nM–µM range) to exclude off-target effects.

- Metabolite Profiling : Use LC-MS to identify metabolites (e.g., 6-oxo derivatives in ) that may counteract parental compound activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.